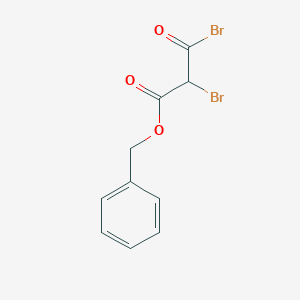
Benzyl 2,3-dibromo-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3-dibromo-3-oxopropanoate is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dibromo-3-oxopropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dibromo-3-oxopropanoate typically involves the bromination of benzyl 3-oxopropanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the propanoate moiety .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photochemical bromination in continuous flow reactors has been explored to achieve high selectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2,3-dibromo-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive functionalities such as hydrogen or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3-dibromo-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of Benzyl 2,3-dibromo-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The dibromo groups make the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-oxopropanoate: Lacks the dibromo groups, making it less reactive in certain chemical reactions.
Benzyl 2-bromo-3-oxopropanoate: Contains only one bromine atom, resulting in different reactivity and applications.
Benzyl 2,3-dichloro-3-oxopropanoate: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior and reactivity.
Uniqueness: Benzyl 2,3-dibromo-3-oxopropanoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
90497-46-4 |
|---|---|
Molekularformel |
C10H8Br2O3 |
Molekulargewicht |
335.98 g/mol |
IUPAC-Name |
benzyl 2,3-dibromo-3-oxopropanoate |
InChI |
InChI=1S/C10H8Br2O3/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
NRNLBYSLDOOKLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



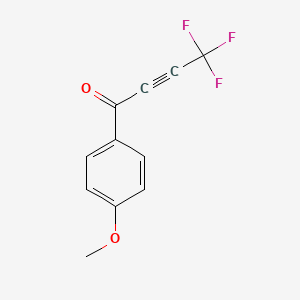
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
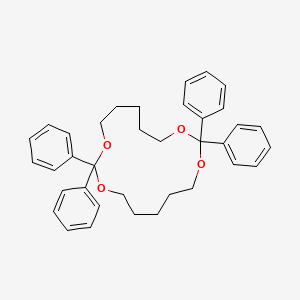
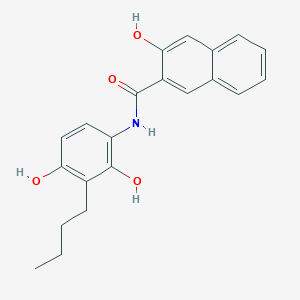

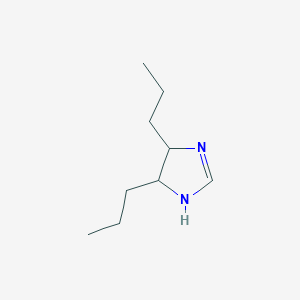
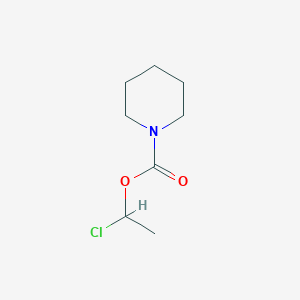
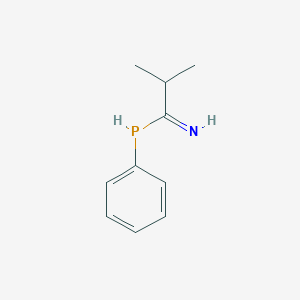
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
